(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, Phenyl(pyrrolidin-1-yl)methanone, is 175.23 .Scientific Research Applications
Molecular Structure Analysis
- Crystal and Molecular Structure Analysis : A study by Lakshminarayana et al. (2009) on a similar compound emphasized the importance of X-ray diffraction (XRD) in determining the crystal and molecular structure, providing insights into intermolecular interactions and potential applications in material science or drug design (Lakshminarayana et al., 2009).
Synthetic Methodologies
- Stereospecific Synthesis of Pyrrolidines : Oliveira Udry et al. (2014) demonstrated the stereospecific synthesis of pyrrolidines, highlighting the potential for generating enantiomerically pure compounds with defined stereochemistry, which is crucial for the development of pharmaceuticals and agrochemicals (Oliveira Udry et al., 2014).
Biological Activity
- Antimicrobial Activity : Kumar et al. (2012) synthesized a series of compounds with structural motifs similar to the query compound and tested them for antimicrobial activity. Their findings suggest the potential for developing new antimicrobial agents based on structural modifications of the core molecule (Kumar et al., 2012).
Structural and DFT Studies
- Crystal Structure and DFT Study : Huang et al. (2021) performed a detailed study on boric acid ester intermediates, emphasizing the role of density functional theory (DFT) calculations in predicting molecular structures and physicochemical properties, which can inform the design of new materials or drug candidates (Huang et al., 2021).
Mechanistic Insights
- Inhibition Mechanisms : Frank et al. (1989) explored the inhibition mechanisms of methanol dehydrogenase by cyclopropane-derived inhibitors, providing a basis for understanding how structural elements within compounds can influence biological activity, potentially guiding the design of enzyme inhibitors (Frank et al., 1989).
Safety and Hazards
Future Directions
The future directions of research involving similar compounds could involve the development of a single robust method allowing the selective introduction of multiple functional groups . The application of this methodology could further provide a privileged pyridine scaffold containing biologically relevant molecules .
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(22-11-9-18(13-22)24-14-15-7-8-15)16-4-3-5-17(12-16)25-19-6-1-2-10-21-19/h1-6,10,12,15,18H,7-9,11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXKPQSSMFYUGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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